molecular formula C31H60O5 B086734 1,2-Dimyristin, (R)- CAS No. 1069-82-5

1,2-Dimyristin, (R)-

Cat. No.: B086734
CAS No.: 1069-82-5
M. Wt: 512.8 g/mol
InChI Key: JFBCSFJKETUREV-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimyristin, (R)-: is a synthetic lipid compound with the molecular formula C31H60O5 and a molecular weight of 512.81 g/mol . . This compound is characterized by its high purity and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1,2-Dimyristin, (R)- typically involves the esterification of glycerol with myristic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization from ethyl acetate and acetone to achieve high purity .

Industrial Production Methods:

Industrial production of 1,2-Dimyristin, (R)- involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

1,2-Dimyristin, (R)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,2-Dimyristin, (R)- involves its interaction with biological membranes. It integrates into lipid bilayers, affecting membrane fluidity and permeability. This compound can also modulate the activity of membrane-bound enzymes and receptors by altering the lipid environment . The molecular targets include phospholipids and membrane proteins, and the pathways involved are related to lipid signaling and membrane trafficking .

Comparison with Similar Compounds

Uniqueness:

1,2-Dimyristin, (R)- is unique due to its specific esterification at the 2 and 3 positions of glycerol, which provides distinct chemical and physical properties compared to other similar compounds. Its high purity and well-defined structure make it an ideal model compound for various research applications .

Properties

CAS No.

1069-82-5

Molecular Formula

C31H60O5

Molecular Weight

512.8 g/mol

IUPAC Name

[(2R)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m1/s1

InChI Key

JFBCSFJKETUREV-GDLZYMKVSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC

1069-82-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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